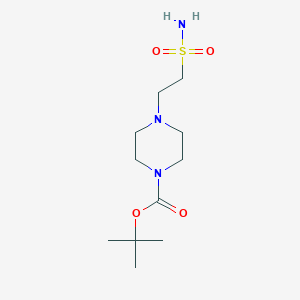
3-(Isopropoxymethyl)pyrrolidin-Hydrochlorid
Übersicht
Beschreibung
3-(Isopropoxymethyl)pyrrolidine hydrochloride is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . In 2018, Zhang et al. synthesized new hybrid benzofuroxan-based pyrrolidine hydroxamates carrying on the pyrrolidine nitrogen atom two different substituents .Molecular Structure Analysis
The molecular formula of 3-(Isopropoxymethyl)pyrrolidine hydrochloride is C8H18ClNO . Its average mass is 179.688 Da and its monoisotopic mass is 179.107697 Da .Chemical Reactions Analysis
Pyrrolidine compounds are known for their diverse biological and medicinal importance . They are used in the synthesis of many medicinal drugs and have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Wirkmechanismus
The mechanism of action of 3-(Isopropoxymethyl)pyrrolidine hydrochloride is not fully understood. However, it is believed that 3-(Isopropoxymethyl)pyrrolidine hydrochloride acts as a Lewis acid, which means that it can form a complex with the substrate molecule, allowing for the formation of a new product. Furthermore, 3-(Isopropoxymethyl)pyrrolidine hydrochloride can act as a nucleophile, meaning that it can react with the substrate molecule in order to form a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Isopropoxymethyl)pyrrolidine hydrochloride are not fully understood. However, it is believed that 3-(Isopropoxymethyl)pyrrolidine hydrochloride can act as an inhibitor of certain enzymes, such as acetylcholinesterase. Additionally, 3-(Isopropoxymethyl)pyrrolidine hydrochloride has been shown to have antimicrobial activity against some bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(Isopropoxymethyl)pyrrolidine hydrochloride in laboratory experiments is its low cost and availability. Additionally, 3-(Isopropoxymethyl)pyrrolidine hydrochloride is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 3-(Isopropoxymethyl)pyrrolidine hydrochloride in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions of 3-(Isopropoxymethyl)pyrrolidine hydrochloride include its use in the synthesis of novel drugs and other compounds, as well as its use as a catalyst for the synthesis of polymers. Additionally, 3-(Isopropoxymethyl)pyrrolidine hydrochloride may be used as a reagent in the synthesis of peptides and proteins, as well as in the synthesis of peptide-based drugs. Additionally, the potential for 3-(Isopropoxymethyl)pyrrolidine hydrochloride to act as an inhibitor of certain enzymes, such as acetylcholinesterase, should be further explored. Finally, the potential for 3-(Isopropoxymethyl)pyrrolidine hydrochloride to have antimicrobial activity against certain bacteria, fungi, and viruses should be further investigated.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Pyrrolidin-Derivate haben sich als antioxidativ wirksam erwiesen . Sie können schädliche freie Radikale im Körper neutralisieren und so potenziell Zellschäden verhindern oder verlangsamen.
Entzündungshemmende Aktivität
Diese Verbindungen zeigen auch entzündungshemmende Eigenschaften . Sie könnten bei der Entwicklung neuer Medikamente für Erkrankungen eingesetzt werden, die durch Entzündungen gekennzeichnet sind, wie z. B. Arthritis oder Asthma.
Antibakterielle und Antimykotische Aktivität
Pyrrolidin-Derivate haben eine antibakterielle und antimykotische Aktivität gezeigt . Dies deutet auf eine mögliche Verwendung bei der Behandlung verschiedener bakterieller und Pilzinfektionen hin.
Antiparasitäre und Anthelmintische Aktivität
Diese Verbindungen haben antiparasitäre und anthelmintische Aktivität gezeigt . Sie könnten bei der Entwicklung von Behandlungen für parasitäre Infektionen eingesetzt werden, einschließlich derer, die durch Helminthen (Würmer) verursacht werden.
Antitumoraktivität
Pyrrolidin-Derivate haben sich als krebshemmend erwiesen . Sie könnten bei der Entwicklung neuer Krebstherapien eingesetzt werden.
Antihyperglykämische Aktivität
Diese Verbindungen haben eine antihyperglykämische Aktivität gezeigt . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Erkrankungen wie Diabetes hin.
Organschutz-Aktivität
Pyrrolidin-Derivate haben organschutzendende Aktivitäten gezeigt . Sie könnten bei der Entwicklung von Medikamenten eingesetzt werden, die Organe vor Schäden schützen, die durch verschiedene Krankheiten oder Zustände verursacht werden.
Neuropharmakologische Aktivität
Diese Verbindungen haben neuropharmakologische Aktivitäten gezeigt . Dies deutet auf eine mögliche Verwendung bei der Behandlung verschiedener neurologischer Erkrankungen hin.
Safety and Hazards
The safety data sheet for pyrrolidine indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is harmful if swallowed or inhaled . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
3-(propan-2-yloxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)10-6-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUHPFFANHLNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(2E)-2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1395304.png)
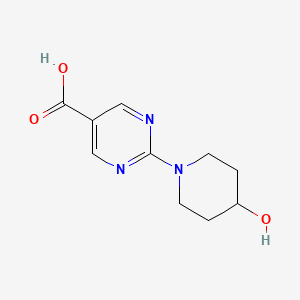
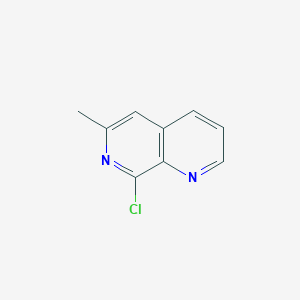

![2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B1395314.png)
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1395315.png)
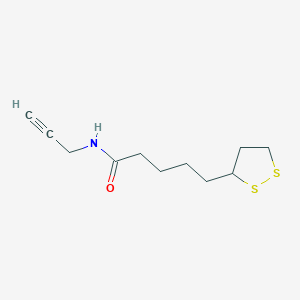

![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1395320.png)
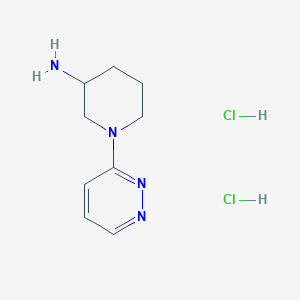
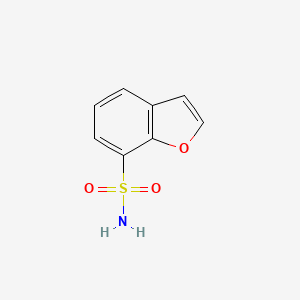
![tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate](/img/structure/B1395324.png)

